Cas no 4125-43-3 (Benzene, 1-(allyloxy)-2-methoxy-)
Benzene, 1-(allyloxy)-2-methoxy- Chemical and Physical Properties
Names and Identifiers
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- 1-METHOXY-2-PROP-2-ENOXYBENZENE
- Benzene, 1-(allyloxy)-2-methoxy-
- 2-Allyloxyanisole
- Allyl o-methoxyphenyl ether
- Guaiacol allyl ether
- O-allyl guaiacol
- o-Methoxyphenyl allyl ether
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- Inchi: InChI=1S/C10H12O2/c1-3-8-12-10-7-5-4-6-9(10)11-2/h3-7H,1,8H2,2H3
- InChI Key: KWRBXILMRLLABD-UHFFFAOYSA-N
- SMILES: C=CCOC1=CC=CC=C1OC
Computed Properties
- Exact Mass: 164.08400
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
Experimental Properties
- PSA: 18.46000
- LogP: 2.26000
Benzene, 1-(allyloxy)-2-methoxy- Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
Benzene, 1-(allyloxy)-2-methoxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB604810-250mg |
1-Methoxy-2-(2-propen-1-yloxy)benzene; . |
4125-43-3 | 250mg |
€188.50 | 2024-07-19 | ||
| abcr | AB604810-1g |
1-Methoxy-2-(2-propen-1-yloxy)benzene; . |
4125-43-3 | 1g |
€325.70 | 2024-07-19 | ||
| abcr | AB604810-5g |
1-Methoxy-2-(2-propen-1-yloxy)benzene; . |
4125-43-3 | 5g |
€1027.70 | 2024-07-19 | ||
| abcr | AB604810-10g |
1-Methoxy-2-(2-propen-1-yloxy)benzene; . |
4125-43-3 | 10g |
€1708.00 | 2024-07-19 |
Benzene, 1-(allyloxy)-2-methoxy- Suppliers
Benzene, 1-(allyloxy)-2-methoxy- Related Literature
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Dominik G?rtner,Hannelore Konnerth,Axel Jacobi von Wangelin Catal. Sci. Technol. 2013 3 2541
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Ting-Ting Xu,Tao-Shan Jiang,Xiao-Lan Han,Yuan-Hong Xu,Jin-Ping Qiao Org. Biomol. Chem. 2018 16 5350
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Keling Hu,Dongping Zhao,Guolin Wu,Jianbiao Ma Polym. Chem. 2015 6 7138
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Rolando Cannalire,Sveva Pelliccia,Luca Sancineto,Ettore Novellino,Gian Cesare Tron,Mariateresa Giustiniano Chem. Soc. Rev. 2021 50 766
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A. Jefferson,F. Scheinmann Q. Rev. Chem. Soc. 1968 22 391
Additional information on Benzene, 1-(allyloxy)-2-methoxy-
Benzene, 1-(allyloxy)-2-methoxy- (CAS No. 4125-43-3): A Comprehensive Overview in Modern Chemical Research
Benzene, 1-(allyloxy)-2-methoxy-, identified by the Chemical Abstracts Service Number (CAS No.) 4125-43-3, is a significant compound in the realm of organic chemistry and pharmaceutical research. This aromatic ether derivative has garnered attention due to its unique structural properties and potential applications in synthetic chemistry and drug development. The compound features a benzene ring substituted with an allyloxy group at the C1 position and a methoxy group at the C2 position, making it a versatile intermediate for various chemical transformations.
The structural configuration of Benzene, 1-(allyloxy)-2-methoxy- imparts distinct reactivity patterns that make it valuable in synthetic protocols. The presence of both electron-withdrawing and electron-donating groups enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, which are pivotal in constructing complex molecular architectures. These reactions are widely employed in the synthesis of biaryl compounds, which are prevalent in many pharmaceuticals and agrochemicals.
In recent years, the compound has been explored as a building block in the development of novel therapeutic agents. Its bifunctional nature allows for selective modifications at different positions, enabling the creation of diverse derivatives with tailored biological activities. For instance, researchers have investigated its potential as a precursor for antiviral and anti-inflammatory drugs. The methoxy group at the C2 position can be readily oxidized or reduced, while the allyloxy group offers opportunities for further functionalization via additions or eliminations.
The allyloxy moiety in Benzene, 1-(allyloxy)-2-methoxy- also plays a crucial role in polymer chemistry. Allyl ethers are known for their ability to undergo polymerization through radical or cationic mechanisms, leading to the formation of polymers with specific properties. This characteristic has been leveraged in the design of advanced materials, including biodegradable polymers and high-performance coatings. The methoxy group further contributes to the solubility and processability of these materials, making them suitable for industrial applications.
Advances in computational chemistry have also shed light on the reactivity patterns of Benzene, 1-(allyloxy)-2-methoxy-. Molecular modeling studies have predicted its behavior in various reaction conditions, helping researchers optimize synthetic routes with greater precision. These computational insights have been corroborated by experimental evidence, demonstrating the reliability of such methodologies in modern chemical research. The integration of experimental and theoretical approaches has significantly accelerated the discovery and development of new compounds like this one.
The pharmaceutical industry has shown particular interest in derivatives of Benzene, 1-(allyloxy)-2-methoxy- due to their potential therapeutic benefits. For example, modifications at the allyloxy group have led to compounds with enhanced bioavailability and reduced toxicity. Additionally, the methoxy group can be used to introduce chiral centers, which are essential for many drugs targeting specific biological pathways. Such structural diversification underscores the compound's importance as a scaffold for drug discovery initiatives.
In conclusion, Benzene, 1-(allyloxy)-2-methoxy- (CAS No. 4125-43-3) represents a fascinating subject of study in chemical research. Its unique structural features enable a wide range of applications, from synthetic chemistry to material science and drug development. As research continues to uncover new methodologies and applications, this compound is poised to remain a cornerstone in advancing chemical innovation across multiple disciplines.
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